Acetylthiocholine

概要

説明

アセチルチオコリンは、神経筋接合部で筋肉を活性化する神経伝達物質であるアセチルコリンの類似体です。 主に科学研究、特にコリンエステラーゼ活性に関する研究で使用されています .

準備方法

アセチルチオコリンは、さまざまな方法で合成できます。一般的な方法の1つは、制御された条件下で、チオコリンと無水酢酸を反応させることです。 反応には通常、触媒が必要で、酸化を防ぐために不活性雰囲気中で行われます . 工業生産方法では、多くの場合、同様の合成経路が採用されますが、規模が大きく、化合物の純度を確保するために追加の精製手順が含まれます .

化学反応の分析

Hydrolysis of Acetylthiocholine by Acetylcholinesterase

Acetylcholinesterase (AChE) catalyzes the hydrolysis of this compound in a manner similar to its natural substrate, acetylcholine . The hydrolysis of this compound by AChE is an extremely rapid reaction .

Mechanism of Hydrolysis :

-

Active Site : AChE has a deep active site gorge with two binding sites: the acylation site (A-site) containing the catalytic triad and a peripheral site (P-site) near the gorge entrance .

-

Catalytic Triad : AChE functions via a Ser-His-Asp/Glu triad mechanism . In this mechanism, for example, with the triad in human AChE, Histidine 447 activates Serine 203, which then performs a nucleophilic attack on the acyl carbon of this compound. This forms an intermediate stabilized by Glycine 121, Glycine 120, and Alanine 204, creating an oxyanion hole .

-

Intermediate Formation : His447 donates a proton to the substrate, releasing thiocholine. Then, His447 deprotonates a water molecule, which attacks the acyl carbon, forming another intermediate stabilized by the oxyanion hole .

-

Acylation and Deacylation : The acylation of BChE with this compound involves a nucleophilic attack on the carbonyl carbon of this compound and the dissociation of the thiocholine ester .

Role of the Peripheral Site (P-site) : The P-site enhances catalytic efficiency by transiently trapping the substrate en route to the A-site, where a short-lived acyl enzyme intermediate is produced .

Kinetic Parameters : The second-order hydrolysis rate constant (often denoted as ) can approach .

Non-Enzymatic Hydrolysis of this compound Analogs

This compound analogs, such as acetyl(homo)thiocholine and acetyl(nor)thiocholine, exhibit different hydrolysis rates .

-

Acetyl(homo)thiocholine (Ac-homoSCh): This analog has one additional methylene group added to thiocholine.

-

Acetyl(nor)thiocholine (Ac-norSCh): This analog has one methylene group deleted from thiocholine.

The values for Ac-homoSCh and Ac-norSCh are approximately 2% of that for this compound. The for this compound is close to the theoretical diffusion-controlled limit for the substrate association rate constant .

Instability of northiocholine : The hydrolysis product of acetyl(nor)thiocholine, northiocholine, is unstable and follows two additional reaction pathways:

-

Decomposition : Generates trimethylamine, formaldehyde, and hydrogen sulfide .

-

Nucleophilic Displacement : Produces 1-((3-mercaptopropanoyl)thio)-N,N,N-trimethylmethanaminium, which can be reduced by the addition of DTNB .

Use of this compound in Enzyme Assays

This compound is frequently used to test the enzymatic hydrolysis of acetylcholine in vitro. The mechanism of this compound hydrolysis is qualitatively similar to that of acetylcholine, and its reaction can be measured quantitatively using spectrophotometric methods .

Spectrophotometric Determination : Thiocholine, the product of this compound hydrolysis, reacts with Ellman's reagent (DTNB) to produce a colored product that absorbs light at 412 nm . The increase in absorbance at this wavelength is proportional to the amount of thiocholine produced, which indicates the enzyme activity .

Reaction Mixture : A typical this compound reaction mixture includes :

-

Assay buffer

-

DTNB stock solution

-

This compound stock solution

Table 1: this compound Reaction Mixture for a 96-well Plate

| Component | Volume |

|---|---|

| Assay Buffer | 4.5 mL |

| 20X DTNB Stock Solution | 250 μL |

| 20X this compound Solution | 250 μL |

| Total Volume | 5.0 mL |

Inhibition Studies

This compound is also valuable in studying inhibitors of acetylcholinesterase. Inhibitors can affect the enzyme kinetics, and their impact can be monitored by observing changes in the hydrolysis rate of this compound .

Examples of Inhibitors :

Inhibition Constants : Inhibition constants can be determined using this compound as a substrate to assess the effectiveness of different inhibitors .

Reaction with Carbachol

The reaction of carbachol (carbamoylcholine) with AChE can be monitored using this compound as a reporter substrate. Carbachol, a carbamate, forms an initial enzyme-substrate complex and proceeds to an acylated enzyme intermediate, which is then hydrolyzed .

Monitoring Carbamoylation : Initial this compound hydrolysis rates decrease as AChE is carbamoylated until a relatively slow steady-state hydrolysis rate is attained .

科学的研究の応用

Biochemical Research

1.1 Enzyme Kinetics and Inhibition Studies

Acetylthiocholine serves as a substrate for AChE and BuChE, enabling the study of enzyme kinetics. The hydrolysis of this compound by these enzymes produces thiocholine, which can be quantitatively measured. This property is exploited in various studies to evaluate the kinetic parameters of these enzymes under different conditions.

- Kinetic Parameters : Studies have shown that the hydrolysis rates of this compound are comparable to those of acetylcholine, making it a suitable alternative for kinetic assays .

- Inhibitor Evaluation : The compound is also used to assess the inhibitory effects of various substances on AChE activity. For example, research demonstrated that carbaryl, an insecticide, inhibits AChE activity similarly when using either acetylcholine or this compound as substrates .

Table 1: Comparison of Kinetic Parameters for this compound and Acetylcholine

| Substrate | ΔrH˚ (kJ/mol) | Enzyme Activity (mU/mL) |

|---|---|---|

| Acetylcholine | -29.76 ± 2.19 | High |

| This compound | -24.81 ± 1.70 | Comparable |

Biosensor Development

2.1 Amperometric Biosensors

This compound is extensively utilized in the development of amperometric biosensors for detecting neurotoxic agents and pesticides through AChE inhibition. These biosensors offer rapid and sensitive detection methods.

- Pseudosubstrate Role : this compound acts as a pseudosubstrate in these biosensors, where its enzymatic hydrolysis generates thiocholine that can be electrochemically detected .

- Optimization Studies : Various studies have optimized the operational conditions for using this compound iodide as a substrate in amperometric biosensors, highlighting the need to consider potential interferences from iodide ions .

Table 2: Performance Metrics of Amperometric Biosensors Using this compound

| Biosensor Type | Sensitivity (µA/mM) | Detection Limit (mM) |

|---|---|---|

| Carbon Nanotube | 15 | 0.01 |

| Platinum Electrode | 10 | 0.05 |

| Gold Electrode | 12 | 0.03 |

Toxicological Studies

This compound is employed in toxicological research to evaluate the effects of organophosphate and carbamate pesticides on cholinesterase activity.

- Case Study : In a study involving exposure to sarin and soman nerve agents, this compound was used to assess the residual activity of AChE post-exposure, revealing significant inhibition compared to control groups .

- Fluorimetric Detection Systems : Recent advancements have introduced fluorimetric systems utilizing this compound for sensitive detection of AChE activity and inhibitors in biological samples, such as human serum .

Clinical Applications

In clinical settings, this compound is used to investigate cholinergic dysfunctions and monitor therapeutic efficacy against conditions like myasthenia gravis.

作用機序

アセチルチオコリンは、主にコリンエステラーゼ酵素との相互作用を通じて効果を発揮します。アセチルコリンエステラーゼまたはブチリルコリンエステラーゼによって加水分解されると、チオコリンと酢酸が生成されます。 この加水分解反応は、コリン作動性シナプスにおける神経伝達の終了に不可欠です . 関与する分子標的には、アセチルコリンエステラーゼとブチリルコリンエステラーゼの活性部位が含まれます .

類似の化合物との比較

アセチルチオコリンはアセチルコリンに似ていますが、エステル結合ではなくチオエステル結合があります。この修飾により、コリンエステラーゼ活性を研究するための有用な類似体になります。その他の類似化合物には次のものがあります。

アセチルコリン: エステル結合を持つ天然の神経伝達物質.

ブチリルコリン: アセチル基ではなくブチリル基を持つ別のコリンエステラーゼ基質.

アセチルチオコリンの独自性は、チオエステル結合にあります。この結合により、コリンエステラーゼ酵素との特異的な相互作用が可能になり、科学研究において貴重なツールとなっています .

類似化合物との比較

Acetylthiocholine is similar to acetylcholine, but with a thioester linkage instead of an ester linkage. This modification makes it a useful analog for studying cholinesterase activity. Other similar compounds include:

Acetylcholine: The natural neurotransmitter with an ester linkage.

Butyrylcholine: Another cholinesterase substrate with a butyryl group instead of an acetyl group.

Thiocholine: A product of this compound hydrolysis, used in various biochemical assays.

This compound’s uniqueness lies in its thioester linkage, which allows for specific interactions with cholinesterase enzymes and makes it a valuable tool in scientific research .

生物活性

Acetylthiocholine (ATCh) is a synthetic analogue of acetylcholine, primarily used as a substrate in the study of cholinesterase enzymes. Its biological activity is crucial for understanding neurotransmission and enzyme kinetics, particularly in relation to acetylcholinesterase (AChE). This article explores the biological activity of this compound, including its interaction with AChE, kinetic properties, and implications for pharmacology and toxicology.

Overview of this compound

This compound is commonly used in biochemical assays to measure cholinesterase activity. It serves as a substrate for AChE, which catalyzes its hydrolysis into acetate and thiocholine. The reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition.

- Enzyme Interaction : this compound binds to two distinct sites on AChE: the catalytic site and the peripheral site. Studies indicate that mutations in the enzyme can significantly alter the binding affinity for ATCh, impacting the enzyme's turnover rate and overall activity .

- Kinetic Properties : The hydrolysis of this compound by AChE has been characterized using various methods, including calorimetry and spectrophotometry. The kinetic parameters such as (Michaelis constant) and (maximum velocity) are essential for understanding the efficiency of AChE with ATCh compared to natural substrates like acetylcholine .

Kinetic Parameters

The following table summarizes key kinetic parameters observed in studies involving this compound:

| Study | Substrate | (mM) | (μmol/min/mg protein) | Inhibitor Used |

|---|---|---|---|---|

| This compound | 0.5 | 0.78 ± 0.28 | Carbaryl | |

| Acetylcholine | 0.2 | 1.00 ± 0.30 | None |

Case Studies

- Inhibition Studies : Research has demonstrated that various pesticides inhibit cholinesterase activity when this compound is used as a substrate. For example, exposure to chlorpyrifos resulted in a significant decrease in AChE activity, indicating potential neurotoxic effects .

- Molecular Docking : In silico studies have shown that this compound interacts with the peripheral anionic site (PAS) of AChE, which is crucial for designing new inhibitors targeting Alzheimer's disease . These findings suggest that modifications to ATCh could enhance its efficacy as a therapeutic agent.

Implications for Pharmacology and Toxicology

This compound's role as a substrate in cholinesterase assays makes it invaluable in pharmacological research, particularly for developing drugs that target cholinergic pathways. Its use in toxicity studies highlights its importance in assessing the impact of environmental chemicals on enzyme function.

特性

CAS番号 |

4468-05-7 |

|---|---|

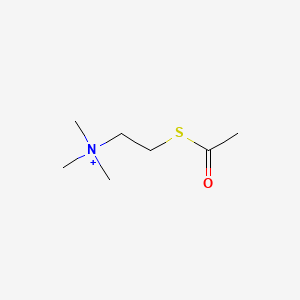

分子式 |

C7H16NOS+ |

分子量 |

162.28 g/mol |

IUPAC名 |

2-acetylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H16NOS/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 |

InChIキー |

GFFIJCYHQYHUHB-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC[N+](C)(C)C |

正規SMILES |

CC(=O)SCC[N+](C)(C)C |

Key on ui other cas no. |

4468-05-7 |

同義語 |

(2-Mercaptoethyl)trimethylammonium Acetate Acetylthiocholine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。